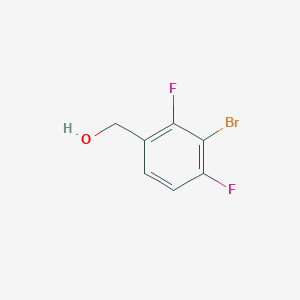

3-Bromo-2,4-difluorobenzyl alcohol

Beschreibung

Eigenschaften

IUPAC Name |

(3-bromo-2,4-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPCOBYSNDSKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499465-33-6 | |

| Record name | 3-Bromo-2,4-difluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Precursor in the Synthesis of Halogenated Aromatic Pharmaceuticals

The presence of bromine and fluorine atoms in 3-Bromo-2,4-difluorobenzyl alcohol makes it a valuable precursor in the synthesis of halogenated aromatic pharmaceuticals. biosynth.com The fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates, while the bromine atom provides a reactive site for further molecular modifications.

This compound is utilized in the construction of complex heterocyclic cores that are central to the structure of various bioactive molecules, including kinase inhibitors and receptor antagonists. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the assembly of intricate aromatic systems essential for pharmacological activity.

The strategic placement of the bromo and fluoro groups on the benzyl (B1604629) alcohol moiety allows for regioselective reactions, providing a high degree of control in the synthesis of targeted pharmaceutical compounds. For instance, the alcohol group can be oxidized to an aldehyde, which then serves as a handle for further functionalization.

Applications in Agrochemical and Specialty Chemical Development

In the realm of agrochemical development, 3-Bromo-2,4-difluorobenzyl alcohol and its isomers are employed as intermediates in the synthesis of novel pesticides and herbicides. lookchem.com The halogenated phenyl ring is a common feature in many active agrochemical ingredients, contributing to their biological efficacy. The development of new agrochemicals is crucial for improving crop yields and managing pest resistance. google.com The unique substitution pattern of this alcohol allows for the creation of compounds with potentially enhanced performance and more favorable environmental profiles.

The synthesis of specialty chemicals also benefits from the use of this versatile building block. Its reactivity allows for its incorporation into a variety of molecules designed for specific applications, leveraging the influence of the halogen atoms on the final product's properties.

Construction of Advanced Organic Scaffolds and Heterocyclic Systems

The construction of advanced organic scaffolds and heterocyclic systems is a cornerstone of modern organic synthesis, and 3-Bromo-2,4-difluorobenzyl alcohol plays a significant role in this area. cymitquimica.com Heterocyclic compounds are of particular interest due to their prevalence in biologically active molecules and functional materials. scielo.br

The bromo and fluoro substituents on the aromatic ring of this compound influence its electronic properties, making it a valuable partner in various cycloaddition and condensation reactions used to build heterocyclic rings. The bromine atom, for example, can be a key participant in metal-catalyzed cross-coupling reactions to form complex biaryl structures or to introduce other functional groups.

Furthermore, the benzyl (B1604629) alcohol functionality can be readily converted to other reactive groups, such as halides or azides, which can then be used to construct diverse heterocyclic systems. For example, the alcohol can be converted to a benzyl bromide, which is a versatile reagent for alkylating heteroatoms in the formation of nitrogen- and sulfur-containing heterocycles.

Contributions to Materials Science and Functional Molecule Design

The unique electronic and structural features of 3-Bromo-2,4-difluorobenzyl alcohol also lend themselves to applications in materials science and the design of functional molecules. The presence of fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics to polymers and other materials.

This building block can be incorporated into the structure of liquid crystals, where the rigidity and polarity of the fluorinated aromatic ring can influence the mesophase behavior. In the field of polymer chemistry, it can be used as a monomer or a modifying agent to create polymers with tailored properties for advanced applications.

The design of functional molecules for specific purposes, such as molecular sensors or electronic materials, often relies on the precise arrangement of functional groups on an aromatic core. The defined substitution pattern of this compound provides a reliable platform for the systematic construction of such molecules, where the interplay of the bromo and fluoro substituents can be harnessed to achieve the desired functionality. bldpharm.com

Future Directions and Unexplored Research Avenues for 3 Bromo 2,4 Difluorobenzyl Alcohol

Development of Highly Efficient and Selective Catalytic Reactions for Derivatization

The trifunctional nature of 3-Bromo-2,4-difluorobenzyl alcohol presents a compelling challenge and opportunity for modern catalytic methods. Future research should focus on developing reactions that can selectively target one functional group while preserving the others, enabling controlled and modular synthesis.

The bromo-substituent is a prime target for a multitude of transition metal-catalyzed cross-coupling reactions. Methodologies like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are foundational in pharmaceutical and materials chemistry, could be optimized for this specific substrate. mdpi.com A key area of exploration is the use of dual catalytic systems, such as photoredox/nickel catalysis, which can enable novel C-C bond formations under mild conditions. pnas.org Such methods could allow for the coupling of the aryl bromide with a wide range of partners, including alkyl fragments, without affecting the benzylic alcohol. pnas.org

Furthermore, the development of chemoselective reactions that differentiate between the C-Br bond and potentially reactive C-H bonds is crucial. Hydrogen Atom Transfer (HAT) catalysis, for instance, has shown the ability to selectively arylate C-H bonds while leaving other functional handles like alcohols untouched, a strategy that could be adapted for derivatizing the benzyl (B1604629) position or other sites on the aromatic ring. nih.gov The benzyl alcohol group itself is a handle for various transformations, including oxidation to the corresponding aldehyde, esterification, or etherification. Catalytic methods that perform these transformations with high efficiency and under green conditions are highly desirable.

Table 1: Potential Catalytic Derivatization Strategies

| Reaction Type | Catalytic System | Reactive Site | Potential Product Class | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-based (e.g., Pd(PPh₃)₄) | C-Br Bond | Biaryl compounds | Wide availability of boronic acids. mdpi.com |

| Photoredox/Nickel Dual Catalysis | Iridium or Ruthenium photocatalyst + Nickel catalyst | C-Br Bond | Alkyl- or Aryl-substituted derivatives | Mild conditions, high functional group tolerance. pnas.org |

| Buchwald-Hartwig Amination | Palladium or Copper catalyst + Ligand | C-Br Bond | Aryl amines, N-heterocycles | Direct formation of C-N bonds. |

| Catalytic Oxidation | e.g., TEMPO, MnO₂ | -CH₂OH Group | 3-Bromo-2,4-difluorobenzaldehyde | Creates an electrophilic handle for further synthesis. mdpi.com |

| C-H Functionalization | Photoredox-mediated HAT | Benzylic or Aryl C-H | Further substituted derivatives | Derivatization without pre-functionalization. nih.gov |

Integration into Automated Synthesis Platforms and Flow Chemistry Systems

The transition from traditional batch synthesis to automated and continuous flow processes offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. syrris.comrsc.org this compound and its derivatives are ideal candidates for integration into these modern synthetic platforms.

Flow chemistry is particularly well-suited for handling reactions with hazardous intermediates or reagents. beilstein-journals.org For example, if the derivatization of this compound involves the formation of an unstable azide (B81097) or the use of highly reactive organometallics, a flow reactor minimizes the volume of hazardous material present at any given time, thereby enhancing safety. uc.pt The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities compared to batch processes. beilstein-journals.org

Automated platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperature) to find the optimal parameters for a specific transformation. syrris.combeilstein-journals.org This high-throughput experimentation can accelerate the discovery of novel derivatization reactions discussed in the previous section. Once optimized, these conditions can be directly applied to larger-scale continuous production without the need for extensive re-optimization, offering a seamless path from laboratory discovery to industrial manufacturing. syrris.com The synthesis of the antiepileptic drug Rufinamide, which utilizes the closely related 2,6-difluorobenzyl alcohol, serves as a powerful precedent for the successful application of flow chemistry to this class of compounds. uc.pt

Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Derivatization

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with hazardous reagents/intermediates due to larger volumes. | Enhanced safety due to small reactor volumes and better containment. uc.pt |

| Scalability | Often requires significant re-optimization; heat/mass transfer issues. | Scalable by running the system for longer or using parallel reactors ("scaling out"). syrris.com |

| Process Control | Difficult to precisely control temperature and mixing, potential for hotspots. | Excellent control over temperature, pressure, and residence time. beilstein-journals.org |

| Efficiency | May have lower space-time yields; workup steps are separate. | Higher space-time yields; potential for integrated, multi-step (telescoped) synthesis. beilstein-journals.org |

| Reproducibility | Can vary between scales and operators. | Highly reproducible due to precise, automated control. rsc.org |

Exploitation of the Compound's Reactivity in Novel Macrocyclic and Supramolecular Architectures

The unique electronic and structural features of this compound make it an attractive building block for the construction of complex macrocycles and supramolecular assemblies. Research in this area would involve using the compound as a rigid, functionalizable linker or panel in the design of new host-guest systems, molecular sensors, or functional materials.

The alcohol group provides a convenient point for covalent attachment to a larger scaffold, for instance, through ester or ether linkages. The bromo- and fluoro-substituents play crucial roles in directing the assembly and modulating the properties of the final architecture. The fluorine atoms can engage in non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and halogen bonding, which can be exploited to control the conformation and packing of supramolecular structures.

The bromine atom serves as a versatile synthetic handle for post-assembly modification. A macrocycle could be constructed using the alcohol functionality, and the outwardly-projecting bromo groups could then be functionalized using cross-coupling reactions to attach chromophores, redox-active units, or recognition sites. This approach allows for the modular construction of highly complex systems. Porphyrin-based macrocycles and calixarenes are examples of architectures where such functionalized aromatic panels are employed to create specific binding cavities or to assemble into larger, light-harvesting arrays. beilstein-journals.orgresearchgate.net The incorporation of this compound into these or similar frameworks could lead to new materials with tailored electronic, optical, or recognition properties.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and in situ Monitoring Techniques

A deep understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. The reactions of this compound are ripe for investigation using advanced spectroscopic techniques.

Time-resolved spectroscopy, including femtosecond and nanosecond transient absorption (fs-TA, ns-TA) and time-resolved resonance Raman (TR³) spectroscopy, can provide invaluable insights into the short-lived intermediates that govern many catalytic reactions. nih.govmdpi.com For example, in a photoredox-catalyzed cross-coupling reaction, these techniques could be used to directly observe the excited state of the photocatalyst, the single-electron transfer events, and the formation and decay of radical intermediates derived from this compound. nih.gov Such studies provide direct evidence for proposed mechanistic pathways and can reveal unexpected reaction channels.

In parallel, in situ monitoring techniques such as ReactIR (infrared spectroscopy), process NMR, and Raman spectroscopy are powerful tools for tracking the real-time progress of a reaction. When integrated into automated or flow chemistry systems, these methods allow for continuous monitoring of the concentrations of reactants, intermediates, and products. beilstein-journals.org This data can be used to generate detailed kinetic profiles, identify reaction bottlenecks, and rapidly optimize conditions for yield and selectivity. Applying these techniques to the derivatization of this compound would facilitate a much more rapid and informed development of robust synthetic protocols.

Design of Sustainable and Economically Viable Industrial-Scale Production Routes

For this compound to be widely adopted as a building block, the development of sustainable and cost-effective manufacturing processes is paramount. Future research should focus on principles of green chemistry, including atom economy, waste reduction, and the use of renewable resources and safer solvents.

One of the most promising avenues for sustainable synthesis is biocatalysis. The use of enzymes, such as ketoreductases (KREDs), can enable the highly enantioselective reduction of the corresponding ketone precursor to afford optically pure (S)- or (R)-3-bromo-2,4-difluorobenzyl alcohol. Biocatalytic processes often occur in water under mild conditions, avoiding the need for harsh reagents and organic solvents. rsc.org Processes for producing similar chiral halo- and difluoro-substituted alcohols have been developed at industrial scale, demonstrating high space-time yields and excellent enantiomeric purity. researchgate.netacs.org Exploring a similar enzymatic route for this compound could provide access to valuable chiral building blocks for the pharmaceutical industry.

Q & A

Q. What are the key physicochemical properties of 3-bromo-2,4-difluorobenzyl alcohol, and how do they influence experimental design?

- Molecular formula : C₇H₅BrF₂O, Molecular weight : ~223.01 g/mol (based on structural analogs) .

- Boiling point : Estimated ~256.8±35.0 °C (extrapolated from similar bromo-difluorinated benzyl alcohols) .

- Density : ~1.7±0.1 g/cm³, suggesting moderate polarity for solvent selection in syntheses .

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water; requires empirical testing due to limited reported data.

- Methodological guidance : Use density and boiling point to optimize distillation or crystallization steps. Prioritize inert atmospheres for storage due to potential sensitivity to oxidation .

Q. What synthetic routes are available for preparing this compound?

- Reduction of aldehydes : Sodium borohydride (NaBH₄) reduction of 3-bromo-2,4-difluorobenzaldehyde in ethanol at 0–25°C (analogous to methods for 2-hydroxybenzyl alcohols) .

- Protection/deprotection strategies : For reactive intermediates, acetal formation using alcohols (e.g., ethanol, methanol) and catalytic sulfuric acid may stabilize the aldehyde precursor before reduction .

- Key considerations : Monitor reaction progress via TLC or GC-MS to avoid over-reduction or side reactions.

Q. How can researchers verify the purity and identity of synthesized this compound?

- Chromatography : HPLC or GC with UV/ECD detection for bromine-containing compounds.

- Spectroscopic methods :

- Elemental analysis : Validate %C, %H, and %Br to confirm stoichiometry.

Advanced Research Questions

Q. What are the challenges in optimizing regioselective functionalization of this compound?

- Electrophilic substitution : Bromine and fluorine substituents direct further reactions (e.g., nitration, sulfonation) to specific positions. Computational modeling (DFT) can predict reactive sites .

- Nucleophilic displacement : Bromine may undergo SNAr (nucleophilic aromatic substitution) under harsh conditions (e.g., NH₃/EtOH, high T), but competing dehydrohalogenation must be controlled .

- Case study : In analogs like 3-bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol, bromine is more labile than chlorine, enabling selective substitution .

Q. How does the stability of this compound vary under different storage conditions?

- Thermal stability : Decomposes above 250°C; store at 2–8°C in airtight containers to prevent sublimation .

- Light sensitivity : Fluorinated aromatics are prone to photodegradation; use amber glassware or opaque storage .

- Compatibility : Avoid strong oxidizers (e.g., peroxides) and acids to prevent cleavage of the benzyl alcohol group .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

- Building block : Used to introduce fluorinated benzyl groups into kinase inhibitors or antimicrobial agents.

- Case example : Analogous compounds (e.g., 4-(trifluoromethyl)benzyl alcohol) are precursors for prodrugs in kinetic studies of phosphonoformates .

- Functionalization : The hydroxyl group can be esterified or oxidized to a ketone for further derivatization .

Q. How can contradictions in reported physicochemical data be resolved?

- Data gaps : For properties like melting point or solubility, cross-validate using differential scanning calorimetry (DSC) or shake-flask methods.

- Discrepancies in boiling points : Variations arise from measurement techniques (e.g., ambient vs. reduced pressure). Consult multiple sources (e.g., NIST Chemistry WebBook) for consensus .

Methodological Best Practices

- Synthesis scale-up : For multi-gram preparations, optimize solvent volume-to-substrate ratios to maintain reaction efficiency .

- Safety protocols : Use PPE (gloves, goggles) and fume hoods due to potential lachrymatory effects of brominated compounds .

- Waste management : Halogenated waste requires neutralization (e.g., NaHCO₃) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.